molecular formula C12H18N2O2S B2500539 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1219914-60-9

1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2500539
CAS No.: 1219914-60-9
M. Wt: 254.35
InChI Key: RBUUXRCYLUAZNJ-UHFFFAOYSA-N
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Description

1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of a cyclopentyl group, a thiophene ring, and a urea moiety

Preparation Methods

The synthesis of 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Hydroxycyclopentyl Intermediate: This step involves the hydroxylation of cyclopentylmethyl, which can be achieved through various methods such as catalytic hydrogenation or oxidation.

    Introduction of the Thiophene Group: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophen-2-ylmethyl halide reacts with the hydroxycyclopentyl intermediate.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:

    1-((1-Hydroxycyclohexyl)methyl)-3-(thiophen-2-ylmethyl)urea: This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its chemical reactivity and biological activity.

    1-((1-Hydroxycyclopentyl)methyl)-3-(furan-2-ylmethyl)urea: This compound has a furan ring instead of a thiophene ring, which may influence its electronic properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(1-hydroxycyclopentyl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c15-11(13-8-10-4-3-7-17-10)14-9-12(16)5-1-2-6-12/h3-4,7,16H,1-2,5-6,8-9H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUUXRCYLUAZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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